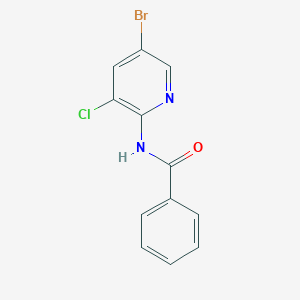

N-(5-Bromo-3-chloropyridin-2-YL)benzamide

説明

N-(5-Bromo-3-chloropyridin-2-YL)benzamide is a halogenated pyridine derivative featuring a benzamide moiety attached to a substituted pyridine ring. The compound’s structure includes bromine and chlorine substituents at the 5- and 3-positions of the pyridine ring, respectively.

特性

分子式 |

C12H8BrClN2O |

|---|---|

分子量 |

311.56 g/mol |

IUPAC名 |

N-(5-bromo-3-chloropyridin-2-yl)benzamide |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-6-10(14)11(15-7-9)16-12(17)8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |

InChIキー |

WQXKJEOSBVTTEU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Br)Cl |

製品の起源 |

United States |

準備方法

The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient pyridine ring facilitates nucleophilic substitution at halogenated positions.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings for biaryl or heteroaryl synthesis.

Reduction Reactions

The amide and halogen groups undergo selective reduction under controlled conditions.

Functional Group Transformations

The benzamide moiety and pyridine ring participate in diverse reactions:

Amide Hydrolysis

-

Conditions : 6M HCl, reflux (24–48 hours)

-

Product : 5-Bromo-3-chloropyridine-2-carboxylic acid

-

Yield : ~75%

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups to the benzene ring .

-

Halogenation : NBS/light adds bromine to the benzamide’s aromatic ring .

Metalation and Directed Ortho-Metalation (DoM)

The pyridine nitrogen directs metalation at specific positions for further functionalization:

-

Electrophile : CO<sub>2</sub>, aldehydes, or iodine

-

Product : Derivatives with carboxyl, alcohol, or iodine groups at the pyridine’s ortho position .

Stability and Side Reactions

科学的研究の応用

N-(5-Bromo-3-chloropyridin-2-YL)benzamide has several scientific research applications, including:

作用機序

The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a quorum sensing inhibitor, obstructing cell-to-cell communication in bacterial populations and thereby inhibiting biofilm formation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

類似化合物との比較

Structural Analogs: Halogenation Patterns and Substituent Effects

The position and type of halogen substituents significantly influence reactivity, stability, and biological activity. Key analogs include:

Table 1: Comparison of Halogenated Pyridine-Benzamide Derivatives

Notes:

- Bromine and chlorine substituents increase molecular weight and hydrophobicity compared to fluorine .

- Methyl groups (e.g., 6-Me in compound 35) may improve metabolic stability but reduce solubility .

Physicochemical and Spectroscopic Properties

Table 2: NMR and Melting Point Trends

Insights :

- Hydrochloride salts (e.g., compound 34) exhibit higher melting points than neutral analogs .

- Fluorine substituents (e.g., compound 35) may deshield adjacent protons, shifting NMR peaks downfield .

Structural Similarity Analysis ()

CAS 36082-45-8 (52.17% similarity) and CAS 404844-11-7 (58.21% similarity) share core benzamide-pyridine motifs but differ in substituents. Higher similarity compounds often feature analogous halogen or heterocyclic groups, which may correlate with overlapping biological targets .

生物活性

N-(5-Bromo-3-chloropyridin-2-YL)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(5-Bromo-3-chloropyridin-2-YL)benzamide features a benzamide structure with a pyridine ring substituted by bromine and chlorine atoms. Its molecular formula is C11H8BrClN2O. The presence of halogen substituents is significant as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that N-(5-Bromo-3-chloropyridin-2-YL)benzamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antibacterial agents.

Anticancer Activity

N-(5-Bromo-3-chloropyridin-2-YL)benzamide has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 7 to 20 µM depending on the cell type. Notably, it showed significant efficacy against human leukemia cell lines, indicating its potential as an anticancer therapeutic .

The mechanism by which N-(5-Bromo-3-chloropyridin-2-YL)benzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the presence of its functional groups. The halogen atoms may enhance binding affinity, influencing the compound’s pharmacological activity.

Case Studies and Research Findings

- Antipsychotic Activity : In a study exploring GPR52 agonists, compounds structurally related to N-(5-Bromo-3-chloropyridin-2-YL)benzamide exhibited antipsychotic-like effects in animal models, demonstrating dose-dependent inhibition of hyper-locomotion induced by methamphetamine .

- Synthesis and Optimization : A synthetic route for producing N-(5-Bromo-3-chloropyridin-2-YL)benzamide was optimized for scalability, yielding high purity and efficiency in laboratory settings. This process involved several steps including bromination and chlorination of pyridine derivatives .

- Biochemical Assays : Biochemical assays assessing the compound's interactions with target proteins revealed promising results, suggesting that it could modulate pathways involved in inflammation and cancer progression .

Q & A

Q. What are the optimal synthetic routes for N-(5-Bromo-3-chloropyridin-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves a three-step protocol:

- Halogenation : Introduce bromine and chlorine substituents on the pyridine ring via electrophilic aromatic substitution (e.g., using NBS or Cl₂/FeCl₃) .

- Coupling : React the halogenated pyridine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the benzamide backbone .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) for high purity (>95%). Characterization includes ¹H/¹³C NMR (confirming substituent positions and amide formation), GC-MS (molecular ion validation), and HPLC (purity assessment) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of N-(5-Bromo-3-chloropyridin-2-yl)benzamide?

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm; amide NH at δ 10–11 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and halogenated carbons .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic patterns (distinct for Br/Cl) .

- IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural refinement of halogenated benzamides?

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

- Refinement : Employ SHELXL for small-molecule refinement. For disordered regions, apply ISOR and DELU restraints to stabilize thermal parameters. For twinning, use the TWIN command with a BASF parameter .

- Validation : Check CIF files with PLATON/CHECKCIF to resolve alerts (e.g., ADDSYM for missed symmetry) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance antibacterial activity in halogenated benzamides?

- Target Identification : Use enzyme inhibition assays (e.g., bacterial Acps-PPTase) to evaluate IC₅₀ values. Compare activity against analogs with varying halogens (Br vs. Cl) or substituent positions .

- Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 5-position to enhance target binding. Replace benzamide with heteroaromatic rings (e.g., thiazole) to improve solubility .

- Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. How should researchers resolve contradictions in biochemical data (e.g., varying IC₅₀ values across studies)?

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, bacterial strain) to minimize variability .

- Orthogonal Assays : Validate enzyme inhibition with isothermal titration calorimetry (ITC) and cellular proliferation assays (e.g., MIC determination in E. coli) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for confounding factors (e.g., solvent effects) .

Q. What computational approaches predict the binding mode of N-(5-Bromo-3-chloropyridin-2-yl)benzamide to bacterial targets?

- Docking Studies : Use AutoDock Vina with Acps-PPTase crystal structures (PDB: 3TNG). Optimize halogen bonding by assigning σ-hole parameters for Br/Cl .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with Ser124) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing analogs with predicted ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。